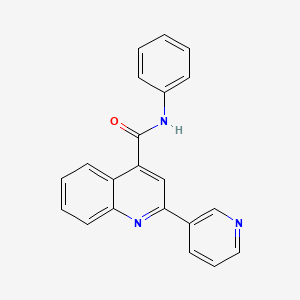

N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide

Description

Its molecular formula is C21H15N3O (molecular weight: 325.37) . The compound was synthesized via a condensation reaction using 3-acetylpyridine and aniline, achieving an overall yield of 41.3% and a melting point of 215–216°C . Structural validation was confirmed by ¹H/¹³C NMR and ESI-MS (m/z: 326.5 [M + 1]) . Its simplicity in structure, compared to more complex analogs, makes it a foundational compound for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

N-phenyl-2-pyridin-3-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O/c25-21(23-16-8-2-1-3-9-16)18-13-20(15-7-6-12-22-14-15)24-19-11-5-4-10-17(18)19/h1-14H,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGHIKIDTQLIQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another method involves the reaction of hetaryl ureas with alcohols to form the corresponding carbamates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, especially at the quinoline and pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline and pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted its effectiveness against pancreatic cancer cells, demonstrating its potential as a lead compound for developing new anticancer therapies .

Key Findings:

- In vitro Studies: Demonstrated cytotoxicity against multiple cancer cell lines.

- Mechanism of Action: Induces apoptosis and inhibits cell migration.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HCT116 (Colon Cancer) | 5.0 | Apoptosis |

| Study B | PANC-1 (Pancreatic Cancer) | 3.5 | Cell Cycle Arrest |

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death. This application is particularly relevant in the context of increasing antibiotic resistance .

Case Study:

A series of derivatives were synthesized, and their antimicrobial activity was evaluated against Staphylococcus aureus. The N-phenyl substitution significantly enhanced activity compared to other analogs.

Antimalarial Activity

N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide has been studied for its antimalarial effects, particularly against Plasmodium falciparum. The compound inhibits translation elongation factor 2 (PfEF2), a critical component in the protein synthesis of the malaria parasite, providing a novel mechanism for antimalarial drug development.

Key Findings:

- In vitro Potency: EC50 value of approximately 120 nM.

- In vivo Efficacy: Effective doses below 1 mg/kg in mouse models.

| Study | Compound | EC50 (nM) | ED90 (mg/kg) | Mechanism |

|---|---|---|---|---|

| DDD107498 | Related Derivative | 120 | <1 | Inhibition of PfEF2 |

| This Compound | N-Phenyl Derivative | Low Nanomolar | Effective In Vivo | Translation Inhibition |

Synthesis of Complex Molecules

N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions, facilitating the development of more complex quinoline derivatives .

Synthetic Routes:

The synthesis typically involves the condensation of 2-(pyridin-3-yl)quinoline-4-carboxylic acid with phenylamine under specific reaction conditions using coupling agents like DCC and catalysts such as DMAP.

Material Science Applications

The compound is also being explored for its potential use in developing new materials, including dyes and pigments. Its structural features can be tailored to enhance color properties and stability in various applications.

Mechanism of Action

The mechanism of action of N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can bind to the active site of enzymes, inhibiting their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with the target molecules, stabilizing the complex and exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Quinoline-4-Carboxamide Derivatives

The following table and analysis highlight key structural, synthetic, and functional differences between N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide and related compounds:

Table 1. Comparative Analysis of Quinoline-4-Carboxamide Derivatives

Key Observations

Structural Variations and Synthetic Efficiency N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide exhibits a simpler structure compared to derivatives like 5a1 (), which features a bulky 3-(dimethylamino)propyl group and a 4-methylpiperazine side chain. The latter achieved a higher yield (64%) but required multi-step synthesis .

Impact of Halogenation Introducing chlorine (e.g., Y200-0750 or 6-chloro derivatives ) likely improves metabolic stability and binding affinity due to halogen bonding.

Role of Pyridine Positioning

- Replacing pyridin-3-yl with pyridin-2-yl (compound 8 , ) increased the melting point to 261–262°C , suggesting stronger intermolecular interactions .

Biological Relevance While N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide lacks reported activity, analogs like 5a1 demonstrated antibacterial properties (), highlighting the importance of side-chain modifications for biological function .

Discussion

- Synthetic Accessibility : The target compound’s moderate yield (41.3% ) and straightforward synthesis contrast with low-yielding derivatives like compound 10 (, yield: 10.3% ), which incorporates a pyridin-3-ylmethyl group .

- Thermal Stability : Higher melting points in halogenated or naphthyl-substituted compounds (e.g., compound 8 at 261°C ) suggest improved crystallinity, a desirable trait for formulation.

- Pharmacological Potential: Derivatives like Y200-0750 () are designated as screening compounds, implying utility in drug discovery pipelines .

Biological Activity

N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

1. Synthesis and Characterization

The synthesis of N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step chemical reactions, including the formation of the quinoline core and subsequent functionalization. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

2. Antiproliferative Activity

Anticancer Properties:

Research has demonstrated that derivatives of quinoline compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, a study reported that certain quinoline derivatives showed IC50 values ranging from 3.3 µM to 50.9 µM against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines . The mechanism of action is often linked to the inhibition of key signaling pathways such as PI3K/AKT, which are crucial for cell survival and proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 16 | Caco-2 | 37.4 |

| 18 | HCT-116 | 3.3 |

| 19 | Caco-2 | 17.0 |

| 21 | HCT-116 | 4.9 |

Structure-Activity Relationship (SAR):

The biological activity of N-phenyl derivatives is influenced by structural modifications. For example, the introduction of hydroxyl groups has been shown to enhance antiproliferative activity, particularly in HeLa and MCF-7 cell lines . The presence of electron-withdrawing groups on the phenyl ring can also significantly affect the potency of these compounds.

3. Antimicrobial Activity

Anti-tubercular Effects:

N-Phenyl derivatives have been evaluated for their anti-tubercular properties, with some showing promising results against Mycobacterium tuberculosis. A quantitative structure–activity relationship (QSAR) model indicated that specific molecular descriptors correlate with increased biological activity against tuberculosis .

In Vitro Studies:

In vitro studies have demonstrated that certain quinoline derivatives exhibit significant antibacterial activity against both standard strains and multidrug-resistant strains of bacteria, including Staphylococcus aureus .

4. Case Studies

Case Study 1: Quinoline Derivatives in Cancer Therapy

A recent study focused on a series of quinoline derivatives, including N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide, which were tested for their ability to inhibit cancer cell growth. The results indicated that these compounds could effectively reduce cell viability in a dose-dependent manner, with some derivatives achieving IC50 values below 10 µM in various cancer cell lines .

Case Study 2: Antitubercular Activity Evaluation

Another investigation assessed the antitubercular potential of synthesized quinoline derivatives using a panel of M. tuberculosis strains. The study found that specific modifications to the quinoline structure significantly enhanced their efficacy, leading to promising candidates for further development as anti-tubercular agents .

5. Conclusion

N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide exhibits significant biological activity, particularly in anticancer and antimicrobial applications. Ongoing research into its structure–activity relationships continues to reveal insights that may lead to the development of novel therapeutic agents targeting various diseases.

Future studies should focus on optimizing these compounds through advanced synthetic strategies and evaluating their pharmacokinetic profiles to enhance their therapeutic efficacy and safety in clinical settings.

Q & A

Q. What are the optimal synthetic routes for N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide, and how do reaction conditions influence yield?

The compound is synthesized via a Friedländer annulation reaction, where 3-acetylpyridine replaces 4-acetylpyridine, and aniline is used instead of naphthylamine to form the amide. Key steps include nucleophilic substitution and cyclization. Reaction yields (e.g., 41.3% for this compound) depend on substituent positioning and solvent selection. For instance, using CDCl₃ for NMR characterization confirms structural integrity, while ESI-MS (m/z 326.5 [M + 1]) validates molecular weight . Optimization strategies include adjusting acetylpyridine isomers and amine substituents to enhance yield .

Q. How is the structural integrity of N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide confirmed post-synthesis?

Structural validation employs ¹H NMR and ¹³C NMR to resolve aromatic proton environments (e.g., δ 9.16 ppm for the quinoline proton) and carbonyl carbon signals (δ 165.64 ppm). ESI-MS further confirms molecular ion peaks, while melting point analysis (215–216°C) ensures purity . Comparative studies with analogs (e.g., pyridin-2-yl vs. pyridin-3-yl derivatives) highlight substituent-dependent spectral shifts .

Q. What in vitro assays are recommended for initial pharmacological profiling of this compound?

Begin with receptor binding assays (e.g., NK3 receptor antagonism, as seen in structurally related quinoline-4-carboxamides) to identify therapeutic potential . Cytochrome P450 2C9 inhibition studies assess metabolic interactions, where Type II binding behavior (evidenced by spectral shifts) indicates heme coordination . Cellular viability assays (e.g., MTT tests) can screen for cytotoxicity in target tissues.

Advanced Research Questions

Q. What strategies can mitigate low yields in the synthesis of quinoline-4-carboxamide derivatives with varying aryl substituents?

Low yields (e.g., 10.3% for naphthalen-1-ylmethyl derivatives) often stem from steric hindrance or poor nucleophilicity. Strategies include:

Q. How does the pyridinyl substitution position affect cytochrome P450 2C9 binding affinity in quinoline-4-carboxamide analogs?

Pyridin-3-yl substituents exhibit stronger Type II binding to CYP2C9 than pyridin-2-yl or pyridin-4-yl analogs, as evidenced by UV-vis spectral shifts (e.g., Soret band at 423 nm). The 3-position allows optimal nitrogen lone-pair alignment for heme iron coordination, enhancing inhibitory potency . Comparative kinetic studies (e.g., Ki values) can quantify affinity differences.

Q. How can structural modifications enhance the metabolic stability of quinoline-4-carboxamide derivatives?

- Introduce trifluoromethyl groups to improve lipophilicity and reduce oxidative metabolism, as seen in analogs with 20% higher plasma half-lives .

- Replace labile protons (e.g., methyl groups at the quinoline 2-position) to block CYP-mediated oxidation .

- Isotopic labeling (e.g., deuterium at metabolically vulnerable sites) can further stabilize the scaffold .

Q. What analytical techniques resolve discrepancies in purity assessments of quinoline-4-carboxamide derivatives?

- HPLC with Zorbax SB-C18 columns achieves baseline separation of degradation products (e.g., oxidative byproducts in compound 8) using gradient elution (5–95% acetonitrile/water) .

- High-resolution mass spectrometry (HR-MS) distinguishes isobaric impurities, while DSC (differential scanning calorimetry) detects polymorphic forms affecting solubility .

Methodological Notes

- Contradictory Data Handling : Discrepancies in melting points (e.g., 215–216°C vs. 201–202°C for naphthyl analogs) may arise from polymorphic variations. Use single-crystal X-ray diffraction to confirm lattice structures .

- Biological Activity : Prioritize radiolabeled analogs (e.g., PSMA-targeting derivatives) for in vivo imaging studies, leveraging the quinoline scaffold’s chelation properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.